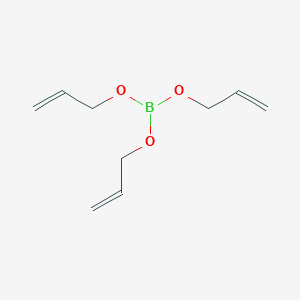
cis-1,2,3,6-Tetrahydrophthalimide
Vue d'ensemble
Description
Cis-1,2,3,6-Tetrahydrophthalimide is a member of isoindoles . It is a pale yellow or light beige to yellow-brownish compound . It is used as an intermediate to synthesize cis-Captafol, which was used as a fungicide .
Molecular Structure Analysis
The molecular formula of cis-1,2,3,6-Tetrahydrophthalimide is C8H9NO2 . The IUPAC name is (3aS,7aR)-3a,4,7,7a-tetrahydroisoindole-1,3-dione . The InChI is 1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+ . The Canonical SMILES is C1C=CCC2C1C(=O)NC2=O and the Isomeric SMILES is C1C=CC[C@H]2[C@@H]1C(=O)NC2=O .
Physical And Chemical Properties Analysis
The molecular weight of cis-1,2,3,6-Tetrahydrophthalimide is 151.16 g/mol . It is a pale yellow or light beige to yellow-brownish compound .
Applications De Recherche Scientifique
Curing Agent for Epoxides
cis-1,2,3,6-Tetrahydrophthalimide: is used as a curing agent for epoxides. This application is crucial in the production of epoxy resins which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and resistance to environmental degradation .
Chemical Modifier for Polystyrene
It serves as a chemical modifier in the modification of polystyrene via Friedel-Crafts acylation. This modification enhances the thermal stability of polystyrene, which is beneficial for extending its application range in industries that require materials to withstand higher temperatures .
Synthesis of Cyclic Diimides
The compound is involved in the synthesis of cis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides. These derivatives have potential applications in pharmaceuticals and organic synthesis as they can be used to create various biologically active molecules .
Research on Molecular Entities
In the field of chemical entities of biological interest (ChEBI), it is studied for its molecular properties and interactions. This research can lead to new discoveries in biochemistry and molecular biology .
Safety And Hazards
Cis-1,2,3,6-Tetrahydrophthalimide is harmful if inhaled and harmful in contact with skin . Protective measures include wearing protective gloves, protective clothing, eye protection, and face protection. If it comes in contact with skin, wash with plenty of water. If inhaled, remove the person to fresh air and keep comfortable for breathing .
Propriétés
IUPAC Name |
(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFBTOJCKSRJY-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041220 | |
| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2,3,6-Tetrahydrophthalimide | |
CAS RN |
1469-48-3, 27813-21-4 | |
| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboximide, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1469-48-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-1,2,3,6-Tetrahydrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,2,3,6-tetrahydrophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-cyclohexene-1,2-dicarboximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES57D28O1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cis-1,2,3,6-tetrahydrophthalimide relate to fungicide degradation?
A1: cis-1,2,3,6-Tetrahydrophthalimide is a key degradation product of the fungicide captan. Research has shown that certain bacteria, like Bacillus circulans, can utilize captan as an energy source, breaking it down into cis-1,2,3,6-tetrahydrophthalimide. This compound is then further degraded via a protocatechuate pathway, ultimately leading to the complete mineralization of the fungicide. []
Q2: What analytical methods are used to detect and quantify cis-1,2,3,6-tetrahydrophthalimide?
A2: Several analytical techniques have been employed to identify and measure cis-1,2,3,6-tetrahydrophthalimide. These include high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide complementary information about the compound's presence and structural characteristics. [, , ]
Q3: Can cis-1,2,3,6-tetrahydrophthalimide be used as a biomarker for pesticide exposure?
A3: Yes, research suggests that cis-1,2,3,6-tetrahydrophthalimide holds potential as a wastewater-based epidemiology (WBE) biomarker. The detection of this compound in wastewater, along with other pesticide metabolites, can provide insights into the use of specific pesticides within a particular geographical area and potentially assess human exposure to these substances. []
Q4: Has cis-1,2,3,6-tetrahydrophthalimide been explored for applications beyond pesticide degradation?
A5: Yes, researchers have investigated the use of cis-1,2,3,6-tetrahydrophthalimide derivatives for potential pharmaceutical applications. Studies have explored its use in developing treatments for benign prostatic hyperplasia, although the specific details of this research have been withdrawn. [] Additionally, cis-1,2,3,6-tetrahydrophthalimide serves as a precursor in the synthesis of various substituted 1,2,4-triazoles and 1,3,4-thiadiazoles. These heterocyclic compounds are known for their potential biological activities, including antibacterial properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)


![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)

